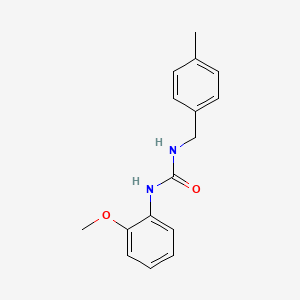
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)urea
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)urea, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in various fields.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)urea has been extensively studied for its potential applications in various fields such as sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and improve lipid metabolism. In cancer treatment, it has been investigated for its potential to inhibit tumor growth and induce cancer cell death. In metabolic disorders, it has been studied for its potential to improve insulin sensitivity and reduce inflammation.
Mécanisme D'action
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)urea exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, energy homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase endurance, improve lipid metabolism, and reduce inflammation. It has also been shown to induce cancer cell death and inhibit tumor growth. In human studies, it has been shown to improve insulin sensitivity and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)urea has several advantages for lab experiments. It is highly selective for PPARδ and has been extensively studied, making it a well-characterized research tool. However, it also has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo, which can make dosing and administration challenging. It also has potential off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-N'-(4-methylbenzyl)urea. One area of interest is its potential applications in metabolic disorders such as diabetes and obesity. It has also been investigated for its potential to improve cognitive function and prevent neurodegenerative diseases such as Alzheimer's. Additionally, there is ongoing research on its potential as a cancer treatment. Further studies are needed to fully understand its mechanisms of action and potential applications in these areas.
In conclusion, this compound is a well-studied research tool with potential applications in various fields. Its activation of PPARδ leads to improved endurance, lipid metabolism, and metabolic function. While it has some limitations, its selectivity and characterization make it a valuable tool for scientific research. Future research will continue to explore its potential applications and mechanisms of action.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-9-13(10-8-12)11-17-16(19)18-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCDVSHNOZLURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



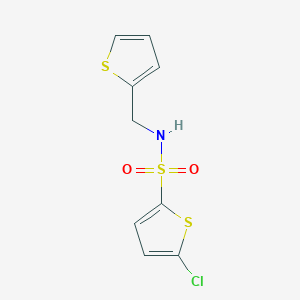
![2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4422421.png)
![methyl 2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4422429.png)
![N-(2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422435.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)
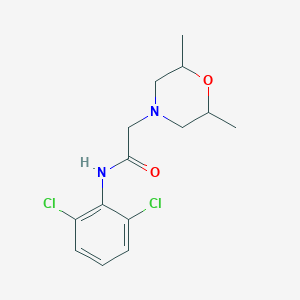
![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)
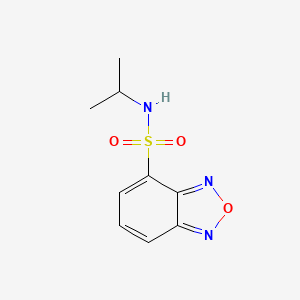
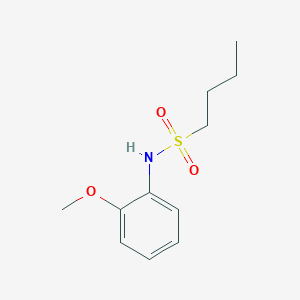
![N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422508.png)